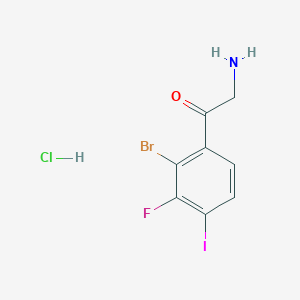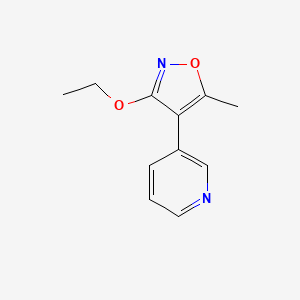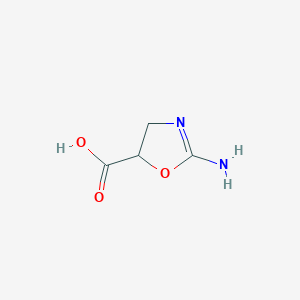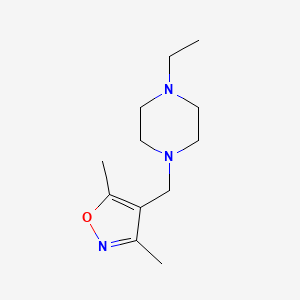
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacylamine structure, making it a valuable reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by fluorination and iodination under controlled conditions. The final step involves the conversion of the phenacylamine intermediate to its hydrochloride salt form. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted phenacylamine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-fluoro-4-iodophenacylamine
- 2-Bromo-3-fluoro-4-iodophenacylamine hydrobromide
- 2-Bromo-3-fluoro-4-iodophenacylamine sulfate
Uniqueness
2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H7BrClFINO |
|---|---|
Molekulargewicht |
394.41 g/mol |
IUPAC-Name |
2-amino-1-(2-bromo-3-fluoro-4-iodophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrFINO.ClH/c9-7-4(6(13)3-12)1-2-5(11)8(7)10;/h1-2H,3,12H2;1H |
InChI-Schlüssel |
OMHYWUOOBKPVOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CN)Br)F)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![4-Cyanobenzo[d]oxazole-2-acetonitrile](/img/structure/B12871626.png)

![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)







![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
